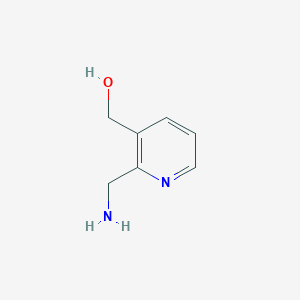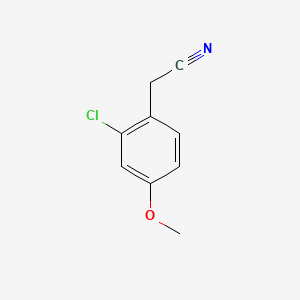
Cyclobutanecarboximidamide hydrochloride
Übersicht
Beschreibung
Cyclobutanecarboximidamide hydrochloride is a chemical compound with the CAS Number: 71690-89-6 . It is a white to yellow solid and is used for research and development .
Molecular Structure Analysis
The molecular weight of Cyclobutanecarboximidamide hydrochloride is 134.61 . The molecular formula is C5H11ClN2 . The structure can be represented by the SMILES string: C1CC(C1)C(=N)N.Cl .
Physical And Chemical Properties Analysis
Cyclobutanecarboximidamide hydrochloride is a white to yellow solid . It has a molecular weight of 134.61 . The storage temperature is +4°C .
Wissenschaftliche Forschungsanwendungen
Bioactive Cyclobutane-Containing Alkaloids
- Research Overview : Cyclobutane-containing alkaloids, both natural and synthetic, have been extensively studied. These compounds, originating from terrestrial and marine species, exhibit a range of bioactivities such as antimicrobial, antibacterial, and anticancer properties (Dembitsky, 2007).
- Application in Medicinal Chemistry : The unique structure of the cyclobutane ring, characterized by its puckered form and chemical inertness, contributes significantly to the biological properties of these compounds. This has implications for their use in drug candidates, enhancing factors like metabolic stability and pharmacophore orientation (Kolk et al., 2022).
Photolyase and DNA Repair
- Photolyase Function : Cyclobutane pyrimidine dimers, major DNA photoproducts caused by UV radiation, can be repaired through photolyase enzymes. These enzymes use visible light energy to break the cyclobutane ring in the dimer, restoring DNA integrity (Sancar, 1994).
- Photodamage and Photoprotection : Cyclobutane-containing compounds play a role in skin photoprotection. For instance, certain cyclobutane derivatives are involved in the prevention of DNA damage in the skin by UV radiation (Young et al., 2018).
Other Applications
- Photoreaction of Cyclobutane Dimers : Research has shown that cyclobutane dimers can form rapidly through photoreactions, highlighting the ultrafast nature of this process and its implications in fields like photochemistry and DNA research (Schreier et al., 2007).
- UV-Induced DNA Damage : Cyclobutane pyrimidine dimers are a significant aspect of UV-induced DNA damage, and their formation and repair mechanisms are crucial in understanding UV-related skin damage and cancer (Mitchell et al., 2001).
Safety and Hazards
Safety information for Cyclobutanecarboximidamide hydrochloride includes pictograms GHS07, signal word “Warning”, and hazard statements H315-H319-H335 . Precautionary statements include P261-P280-P305+P351+P338-P304+P340-P405-P501A . It’s advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .
Eigenschaften
IUPAC Name |
cyclobutanecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2.ClH/c6-5(7)4-2-1-3-4;/h4H,1-3H2,(H3,6,7);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEUMXCIBFVEJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608513 | |
| Record name | Cyclobutanecarboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclobutanecarboximidamide hydrochloride | |
CAS RN |
71690-89-6 | |
| Record name | Cyclobutanecarboximidamide hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71690-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30608513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



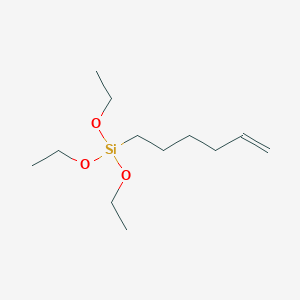
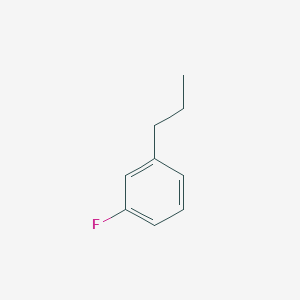
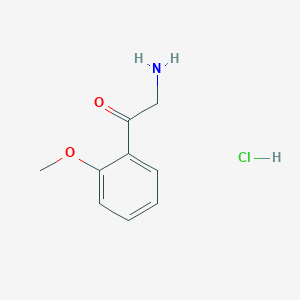
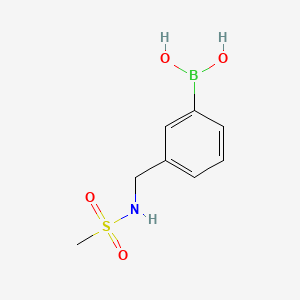

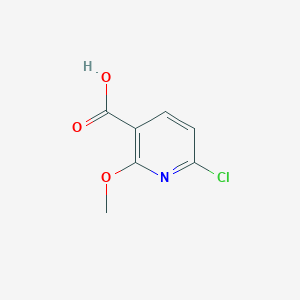

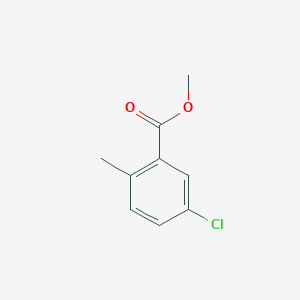
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1592377.png)
![5'-Chloro-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592378.png)


